4-iso-Propylphenol-d12

Description

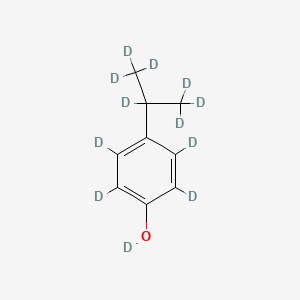

4-iso-Propylphenol-d12 (CAS 1219805-27-2) is a deuterated aromatic compound with the molecular formula C9D12O and a molecular weight of 148.26 g/mol. Its structure consists of a phenol ring fully deuterated at all hydrogen positions, with an iso-propyl group [(CD3)2CD-] attached at the para position. This compound is synthesized to ≥98 atom% deuterium purity, ensuring minimal proton interference in applications such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and isotopic tracing studies .

As a research-grade chemical, it is explicitly labeled for non-human/animal use and is classified as corrosive due to its phenolic hydroxyl group, necessitating specialized handling .

Properties

Molecular Formula |

C9H12O |

|---|---|

Molecular Weight |

148.26 g/mol |

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene |

InChI |

InChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D/hD |

InChI Key |

YQUQWHNMBPIWGK-SRQDVOKDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Transalkylation Process Using Acid Clay and Molecular Sieves

A patented process (US4484011A) describes an effective method to convert the ortho-isomer (2-IPP) to the para-isomer (4-IPP) via transalkylation in the presence of:

- Sulfuric acid-treated acid clay (2-40% H2SO4 by weight)

- Molecular sieves (ratio of acid clay to molecular sieve from 10:1 to 1:10)

- Alternatively, trifluoromethane sulfonic acid (TFMSA) as catalyst

| Parameter | Range | Preferred Range |

|---|---|---|

| Temperature | 90°C to 250°C | 110°C to 200°C |

| Phenol to 2-IPP mole ratio | 2 to 6 | 2.5 to 4 |

| Catalyst loading (TFMSA) | 1/20 to 1/1 parts per part of 2-IPP | 1/10 to 1/5 parts |

| Reaction time | 100 to 500 minutes | — |

The process achieves a 4-IPP/2-IPP mole ratio of 0.6 to 1.5 with minimal meta-isopropylphenol (<10%, preferably <5%) formation. The reaction can be run batch-wise or continuously with catalyst recycling and distillation for product separation.

Continuous Stirred Tank Reactor (CSTR) Setup

In continuous mode, the reaction mixture is stirred with the catalyst slurry, and the output is separated by settling and distillation. Unreacted phenol and 2-IPP are recycled, enhancing process economics and yield.

Preparation of 4-Isopropylphenol-d12

Deuterium Labeling Considerations

The preparation of 4-iso-Propylphenol-d12 involves incorporation of deuterium atoms (d12 indicates 12 deuterium atoms) typically on the isopropyl group or aromatic ring hydrogens. Common strategies include:

- Using deuterated starting materials such as deuterated phenol or deuterated isopropyl bromide.

- Performing hydrogen-deuterium exchange reactions under catalytic conditions.

- Employing deuterated solvents and reagents during synthesis to minimize proton contamination.

Analytical and Purification Techniques

Monitoring Isomer Ratios

Gas chromatography (GC) is used to monitor the ortho-, meta-, and para-isomer concentrations during the reaction to optimize conditions and stop the reaction at the desired 4-IPP/2-IPP ratio.

Product Isolation

Distillation is the primary method to separate 4-IPP from unreacted phenol and 2-IPP. When TFMSA is used as a catalyst, it distills with phenol and can be recycled.

Summary Table of Preparation Methods

Chemical Reactions Analysis

4-iso-Propylphenol-d12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield p-isopropenylphenol .

Scientific Research Applications

4-iso-Propylphenol-d12 is widely used in scientific research due to its unique properties. In chemistry, it is used as a reference standard for environmental testing and as a tracer in various studies. In biology and medicine, it is used to study the pharmacokinetics and metabolic profiles of drugs. In the industry, it is used in the production of bisphenol A, a key component in the manufacture of polycarbonate plastics and epoxy resins .

Mechanism of Action

The mechanism of action of 4-iso-Propylphenol-d12 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development. The compound’s effects are mediated through its interaction with enzymes and receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Positional Isomers: 3-iso-Propylphenol-d12

- CAS Number : 1219805-35-2

- Molecular Formula : C9D12O

- Structure: The iso-propyl group is attached at the meta position of the deuterated phenol ring [(CD3)2CDC6D4OD].

- Applications differ in studies requiring regioselective deuteration, such as metabolic pathway tracing .

Chain Isomers: 4-n-Propylphenol-d12

- CAS Number : 352431-21-1

- Molecular Formula : C9D12O

- Structure: A linear n-propyl group [CD3(CD2)2-] is para-substituted on the deuterated phenol ring [CD3(CD2)2C6D4OD].

- Key Differences: The linear chain increases hydrophobicity compared to the branched iso-propyl group, influencing solubility and partition coefficients in chromatographic applications. Classified as toxic (vs. corrosive for the iso-propyl analog), impacting safety protocols . Available commercially as a 1000 µg/mL solution in isopropanol, facilitating precise dosing in analytical workflows .

Other Deuterated Phenols

- Cumene-d12 (Isopropylbenzene-d12): Lacks the phenolic hydroxyl group, making it unsuitable for studies requiring acidic protons but useful as a solvent or inert deuterated scaffold .

- 2-Isopropylphenol-d12: Ortho-substitution introduces steric hindrance near the hydroxyl group, reducing hydrogen-bonding capacity compared to the para-substituted analog .

Comparative Data Table

Biological Activity

4-iso-Propylphenol-d12, a deuterated analog of 4-iso-Propylphenol, is an organic compound that has garnered attention for its potential biological activities. The compound's structure consists of an isopropyl group attached to the para position of the phenolic ring, which influences its interaction with biological systems. This article reviews the biological activity of this compound, highlighting its estrogenic effects, antioxidant properties, and potential antiviral activity.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| CAS Number | 99-89-8 |

| IUPAC Name | 4-propan-2-ylphenol |

| Synonyms | p-isopropylphenol, p-cumenol |

Estrogenic Activity

Research indicates that alkylphenols, including this compound, exhibit estrogenic activity by binding to estrogen receptors (ER). Studies have shown that these compounds can mimic the effects of natural estrogens but with significantly reduced potency—estimated to be 1000 to 6000 times less potent than estradiol . The position of the alkyl group and its branching can influence this activity, with para-substituted phenols showing stronger effects than their ortho or meta counterparts .

Case Study: Estrogen Receptor Activation

In a study assessing various phenolic compounds' ability to activate estrogen receptors, this compound demonstrated significant binding affinity. The results indicated that while it does activate ER, the response is considerably weaker than that of estradiol .

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities. This compound has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

Research Findings on Antioxidant Activity

A comparative study highlighted that this compound exhibited a stronger antioxidant effect than some common antioxidants like ascorbic acid. The compound's ability to donate electrons and neutralize free radicals was attributed to its phenolic hydroxyl group .

Implications for Drug Development

The structural characteristics of this compound suggest that it could serve as a lead compound for developing antiviral agents. Its ability to inhibit viral proteins may provide a scaffold for designing novel therapeutics aimed at treating viral infections .

Q & A

Q. What are the key considerations for synthesizing and characterizing 4-iso-Propylphenol-d12 with high isotopic purity?

Synthesis requires deuterium substitution at all positions except the phenolic hydroxyl group. Key steps include:

- Using deuterated precursors (e.g., deuterated propyl groups) to minimize isotopic scrambling .

- Characterization via NMR spectroscopy (¹H-NMR to confirm absence of residual protons, ²H-NMR for deuterium distribution) and high-resolution mass spectrometry (HRMS) to verify molecular formula (C₉D₁₂O) and isotopic enrichment (>98%) .

- Purity validation using gas chromatography-mass spectrometry (GC-MS) to detect trace impurities from incomplete deuteration .

Q. How can researchers ensure the stability of this compound in experimental systems?

Stability depends on storage conditions and experimental matrices:

- Store under inert atmospheres (argon or nitrogen) at -20°C to prevent proton exchange with moisture .

- Conduct accelerated degradation studies under varying pH and temperature to model stability in biological or environmental systems .

- Monitor isotopic integrity via isotope-ratio mass spectrometry (IRMS) after exposure to reactive intermediates .

Q. What analytical techniques are optimal for quantifying this compound in complex mixtures?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for matrix-effect correction .

- Isotope dilution analysis to account for recovery losses during extraction .

- Fourier-transform infrared spectroscopy (FTIR) for functional group identification in heterogeneous samples .

Q. How does this compound serve as an internal standard in metabolic studies?

Its structural similarity to non-deuterated analogs minimizes chromatographic and ionization biases. Methodological steps include:

- Co-elution validation using ultra-performance liquid chromatography (UPLC) .

- Cross-calibration with unlabeled standards to confirm linear dynamic range .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic isotope effect (KIE) data involving this compound?

Contradictions often arise from competing mechanisms (e.g., tunneling vs. thermodynamic effects). Strategies include:

- Computational modeling (DFT or MD simulations) to isolate isotopic contributions to reaction pathways .

- Variable-temperature studies to differentiate Arrhenius pre-exponential factors from activation energies .

- Replication under controlled conditions (e.g., solvent polarity, catalyst loading) to test reproducibility .

Q. What experimental designs are suitable for probing deuterium’s electronic effects in this compound-mediated reactions?

- Factorial design to test interactions between deuteration, solvent polarity, and reaction temperature .

- Isotopologue-specific kinetics using time-resolved spectroscopy (e.g., stopped-flow UV-Vis) .

- Comparative studies with partial deuteration analogs (e.g., d₆ vs. d₁₂) to isolate positional isotope effects .

Q. How can researchers address discrepancies in environmental degradation studies of this compound?

- Meta-analysis of degradation rates across studies, controlling for variables like microbial activity and UV exposure .

- Isotope tracer experiments to track deuterium redistribution in degradation byproducts .

- Application of Bayesian statistical models to quantify uncertainty in half-life estimations .

Q. What methodologies enable integration of this compound into AI-driven reaction optimization platforms?

- Machine learning (ML) models trained on isotopic substitution datasets to predict optimal reaction conditions .

- High-throughput screening with robotic liquid handlers to generate isotopic effect libraries .

- Quantum mechanics/molecular mechanics (QM/MM) simulations to guide ML algorithms in modeling deuterium’s role .

Theoretical and Methodological Frameworks

- Linking isotopic studies to reaction mechanisms : Use Marcus theory or Eyring-Polanyi equations to contextualize KIE data within broader kinetic frameworks .

- Replicability protocols : Follow CRDC guidelines (e.g., RDF2050108 for process control in chemical engineering) to standardize experimental reporting .

- Ethical and novel research design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.